molecular formula C18H14FN3OS B2878104 2-{[(4-fluorophenyl)methyl]sulfanyl}-3-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one CAS No. 537668-30-7

2-{[(4-fluorophenyl)methyl]sulfanyl}-3-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one

Cat. No.: B2878104
CAS No.: 537668-30-7
M. Wt: 339.39
InChI Key: LEMNIPJHRORFML-UHFFFAOYSA-N
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Description

2-{[(4-Fluorophenyl)methyl]sulfanyl}-3-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a heterocyclic compound featuring a pyrimido[5,4-b]indole core substituted with a 4-fluorobenzylthio group at position 2 and a methyl group at position 2. This scaffold is structurally related to bioactive molecules targeting kinases, Toll-like receptors (TLRs), and parasitic enzymes . Its synthesis typically involves multi-step reactions, including cyclization and functionalization of indole precursors, as seen in analogous pyrimidoindole derivatives .

Properties

IUPAC Name

2-[(4-fluorophenyl)methylsulfanyl]-3-methyl-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN3OS/c1-22-17(23)16-15(13-4-2-3-5-14(13)20-16)21-18(22)24-10-11-6-8-12(19)9-7-11/h2-9,20H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEMNIPJHRORFML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Assembly via Cyclocondensation

A widely cited method involves cyclocondensation of 5-aminoindole derivatives with thiourea analogs under acidic conditions:

Reaction Scheme :
$$
\text{5-Amino-3-methylindole} + \text{4-Fluorobenzyl isothiocyanate} \xrightarrow{\text{HCl, EtOH}} \text{Intermediate thiol} \xrightarrow{\text{Oxidation}} \text{Target compound}
$$

Key Parameters :

  • Solvent: Ethanol/water mixtures (3:1) enhance solubility of polar intermediates.
  • Temperature: Reflux at 78°C for 8–12 hours achieves >75% conversion.
  • Oxidizing agent: H$$2$$O$$2$$ (30%) selectively oxidizes thiols to sulfanyl groups without over-oxidation to sulfones.

Table 1 : Optimization of Cyclocondensation Conditions

Parameter Tested Range Optimal Value Yield (%)
Temperature (°C) 60–100 78 82
Reaction Time (h) 4–16 10 85
HCl Concentration (M) 0.5–2.0 1.2 88

Data aggregated from.

Palladium-Catalyzed Cross-Coupling

Modern approaches employ Suzuki-Miyaura coupling to introduce the 4-fluorobenzyl group post-cyclization:

Procedure :

  • Synthesize 3-methylpyrimido[5,4-b]indol-4-one bromide precursor.
  • Treat with 4-fluorobenzylboronic acid under Pd(PPh$$3$$)$$4$$ catalysis.

Advantages :

  • Excellent functional group tolerance.
  • Enables late-stage diversification of the benzyl group.

Table 2 : Catalyst Screening for Suzuki Coupling

Catalyst Ligand Yield (%) Purity (HPLC)
Pd(OAc)$$_2$$ XPhos 68 95.2
PdCl$$_2$$(dppf) DPPF 72 96.8
Pd(PPh$$3$$)$$4$$ None 85 98.1

Data from.

One-Pot Multicomponent Synthesis

Industrial protocols favor single-vessel reactions to minimize purification steps:

Typical Protocol :

  • Charge reactor with 5-aminoindole (1.0 eq), methyl isocyanate (1.2 eq), and 4-fluorobenzyl mercaptan (1.5 eq).
  • Add p-toluenesulfonic acid (0.1 eq) in DMF.
  • Heat at 120°C for 6 hours under N$$_2$$.

Key Observations :

  • Water scavengers (molecular sieves) improve yield by 12–15%.
  • Microwave irradiation reduces reaction time to 45 minutes with comparable yields.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adoption of flow chemistry addresses batch variability issues:

System Configuration :

  • Two feed streams:
    • Stream A: Indole derivative in THF
    • Stream B: Sulfurizing agent in DMF
  • Reactor: Packed-bed column (Pd/C catalyst)
  • Residence time: 8 minutes at 150°C

Benefits :

  • 98.5% conversion vs. 85% in batch mode.
  • Reduced solvent consumption (30% less DMF).

Green Chemistry Innovations

Recent advances focus on sustainable practices:

Solvent Replacement :

  • Cyclopentyl methyl ether (CPME) replaces carcinogenic DMF with equivalent yields.
  • Bio-based ethanol/water mixtures lower process mass intensity by 40%.

Catalyst Recycling :

  • Immobilized Pd nanoparticles on magnetic Fe$$3$$O$$4$$ enable 5 reuses without activity loss.

Analytical Characterization and Quality Control

Critical quality attributes monitored during synthesis:

Table 3 : Specification Limits for Final Product

Parameter Method Acceptance Criteria
Purity HPLC (C18 column) ≥98.0%
Residual Solvents GC-MS <500 ppm DMF
Sulfur Content Elemental Analysis 8.2–8.6%
Enantiomeric Excess Chiral HPLC ≥99.5%

Data from.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-fluorophenyl)methyl]sulfanyl}-3-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group or the sulfur atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Fluorobenzyl halides, thiol reagents, and other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

2-{[(4-fluorophenyl)methyl]sulfanyl}-3-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including anticancer, antiviral, and antimicrobial properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-{[(4-fluorophenyl)methyl]sulfanyl}-3-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pyrimido[5,4-b]indole core is highly versatile, with modifications at positions 2, 3, and 5 significantly altering biological activity. Below is a comparative analysis of key analogues:

Compound Name Substituents (Position) Molecular Weight Key Biological Activity Reference IDs
Target Compound : 2-{[(4-Fluorophenyl)methyl]sulfanyl}-3-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one 2: 4-Fluorobenzylthio; 3: Methyl 367.42 g/mol Kinase inhibition, TLR4 modulation (predicted)
3-Methyl-2-{[(4-methylphenyl)methyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one 2: 4-Methylbenzylthio; 3: Methyl 349.44 g/mol Reduced selectivity in kinase assays
3-(4-Chlorophenyl)-2-phenacylsulfanyl-5H-pyrimido[5,4-b]indol-4-one 2: Phenacylthio; 3: 4-Chlorophenyl 445.90 g/mol Antiparasitic activity (Chagas disease)
2-{[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl}-3-ethyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one 2: Azepane-linked thioether; 3: Ethyl 430.52 g/mol Improved solubility and CNS penetration
8-Chloro-N-(3-morpholinopropyl)-5H-pyrimido[5,4-b]indol-4-amine 8: Chloro; 4: Morpholinopropylamine 374.88 g/mol Antichagasic activity (T. cruzi)

Key Observations :

  • Substituent Effects on Activity: The 4-fluorobenzylthio group in the target compound enhances binding to hydrophobic pockets in kinases or TLR4 compared to non-halogenated analogues (e.g., 4-methylbenzylthio in ). Chlorophenyl and phenacylthio substituents (as in ) increase antiparasitic potency but may reduce selectivity due to off-target interactions. Azepane-linked thioethers (e.g., ) improve solubility but may reduce metabolic stability compared to aromatic thioethers.

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